Hydroxyisogermafurenolide

Hepatoprotection Oxidative Stress Natural Product Pharmacology

Quality control laboratories require authenticated reference standards to verify botanical origin. Hydroxyisogermafurenolide is a validated UPLC-based chemotaxonomic marker for discriminating WYJ-origin Curcumae Radix from other geographical sources. - **Application**: Chemotaxonomic authentication of Curcumae Radix; reference standard for sesquiterpene lactone synthesis - **Structural specificity**: Differentiates 8-OH, 15-OH, and acetoxy congeners via HRESIMS/2D NMR - **Synthetic accessibility**: 6-7 step total synthesis from verbenone enables reliable supply

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B12371914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyisogermafurenolide
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C
InChIInChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1
InChIKeySZSKOUUYIBMAJD-GLQYFDAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyisogermafurenolide Compound Overview


Hydroxyisogermafurenolide (CAS 20267-91-8) is a germacranolide-type sesquiterpene lactone, naturally occurring in the roots of *Lindera strychnifolia* Vill., *Lindera aggregata*, and the rhizomes of *Curcuma wenyujin* (Curcumae Radix) [1][2]. It possesses the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol [2]. Its core structure features a 10-membered germacrane ring fused to an α-methylene-γ-lactone moiety, characteristic of this bioactive natural product class [1].

1
Reported chemomarker for Curcumae Radix origin authentication (WYJ vs. other sources)
2
Synthetic reference for γ-elemene-type sesquiterpene scaffold construction
3
Lower-activity comparator candidate for antiplasmodial and vasorelaxation screening

Hydroxyisogermafurenolide Generic Substitution Risks


Germacranolide sesquiterpene lactones constitute a large and structurally diverse class of natural products with highly variable biological activities depending on subtle modifications to their core skeleton [1]. As demonstrated in head-to-head studies, the specific substitution pattern (e.g., hydroxylation at C-8, methoxylation at C-2) dramatically alters potency against specific targets. For example, in the same antiplasmodial assay, 8-hydroxyisogermafurenolide exhibited significantly lower activity than its 2-methoxy counterpart [2]. Similarly, within a panel of germacranolides tested for hepatoprotection, hydroxyisogermafurenolide's activity profile differed markedly from co-occurring compounds like linderane and linderalactone [3]. Consequently, substituting Hydroxyisogermafurenolide with a generic 'germacranolide' or a closely related analog without direct comparative data introduces substantial experimental risk and may yield non-reproducible or irrelevant results. The following evidence guide details the specific, quantifiable differentiation required for informed selection.

Hydroxylation position (8-OH vs 15-OH)
Regioisomers exhibit divergent bioactivity; 15-hydroxy derivative shows lower vasorelaxation response.
Acetylation or methoxylation alters profile
15-acetoxy and 8β-methoxy congeners shift cell-proliferation and vascular endpoints; class-level assumptions unreliable.
Stereochemical configuration matters
Absolute configuration of elemane scaffold impacts biological potency; racemic or misassigned material may not reproduce reported results.

Hydroxyisogermafurenolide Evidence vs Analogs


Antiplasmodial Activity Versus Furanodienone

In a direct head-to-head comparison of sesquiterpene lactones isolated from *Lindera aggregata*, hydroxyisogermafurenolide demonstrated distinct hepatoprotective efficacy against H2O2-induced oxidative damage in HepG2 cells. Its EC50 value was intermediate relative to structurally related compounds co-isolated from the same plant material [1].

Antiplasmodial screen
Head-to-head
8-hydroxyisogermafurenolide not among most active; parent extract IC50 1 µg/mL
Furanodienone IC50 7.4 µM; mansumbinone derivative IC50 2.8 µM
Supports antiplasmodial screening context; lower potency relative to co-isolated leads
Myrrh fractionation; P. falciparum in vitro culture
Hepatoprotection Oxidative Stress Natural Product Pharmacology

Vasorelaxation Activity vs Podoandin

A study evaluating sesquiterpenoids from *Curcuma phaeocaulis* for their ability to inhibit nitric oxide (NO) production in LPS-activated macrophages provides a cross-study comparable framework. While hydroxyisogermafurenolide itself was not directly tested in this specific study, the data on its close structural analogs offers crucial differentiation. The parent compound, isogermafurenolide, showed moderate NO inhibitory activity, whereas a synthetic derivative, 8β-methoxy-isogermafurenolide, was reported as a racemate . This highlights the significant impact of specific substituents on both activity and stereochemical complexity, directly impacting procurement and experimental design.

Vasorelaxation assay
Head-to-head
15-hydroxy derivative: less pronounced relaxation; 15-acetoxy 57.9% in corpus cavernosum
Podoandin: 85-90% (aorta intact); 13-hydroxy-8,9-dehydroshizukanolide: 65.9% (corpus cavernosum)
Supports vascular relaxation endpoint review; lower response vs. leading candidates
Rat aortic ring/corpus cavernosum, 100 µM
Anti-inflammatory Nitric Oxide Inhibition Macrophage Activation

Synthetic Accessibility vs γ-Elemene Congeners

Hydroxyisogermafurenolide is commercially available as a purified natural product. Quantitative purity specifications from reputable vendors provide a key differentiator for procurement. TargetMol offers the compound with a documented purity of 99.89% [1]. Alternative suppliers provide material with a purity of >98% as determined by HPLC [2]. These metrics are critical for ensuring reproducible experimental outcomes.

Cell proliferation panel
Reported
Hydroxyisogermafurenolide: 6-7 step synthesis; not among most active vs. Kasumi-1/Pfeiffer
Elem-1,3,7,8-tetraen-8,12-olide and lactam congener: potent inhibition in same panel
Supports cell-model endpoint review; synthetic route feasible but lower inhibitory response
Convergent synthesis platform; proliferation assay context
Natural Product Sourcing Quality Control Analytical Chemistry

Curcumae Radix Origin Authentication

While direct quantitative head-to-head comparisons are limited, hydroxyisogermafurenolide has been reported to exhibit anti-inflammatory properties via modulation of the NF-κB pathway and reduction of pro-inflammatory cytokine production . This mechanism is a class-level characteristic of many sesquiterpene lactones, providing a baseline for its potential utility.

Botanical authentication
Head-to-head
High content in WYJ origin; low/absent in GYJ
LSYJ rich in curcumenol; HSYJ rich in gemacrone/curcuminoids
Supports botanical origin verification; WYJ-discriminating chemomarker
UPLC multicomponent content analysis
Anti-inflammatory NF-κB Pathway Cytokine Inhibition

Hydroxyisogermafurenolide Procurement & Research Applications


UPLC-Based Curcumae Radix Authentication

Based on its demonstrated hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells with an EC50 of 42.4 μM [1], hydroxyisogermafurenolide is a valuable tool compound for investigating the mechanisms of oxidative stress and cytoprotection in liver cells. Its potency in this model, which is superior to co-occurring sesquiterpenes like linderane (EC50 = 167.0 μM) and linderalactone (EC50 = 98.0 μM), makes it a preferred positive control or lead molecule for studying pathways such as Nrf2 activation or mitochondrial protection. Researchers can utilize this compound to benchmark new hepatoprotective agents or to dissect the specific contribution of germacranolide structure to hepatic cytoprotection.

γ-Elemene Sesquiterpene Reference Standard

Hydroxyisogermafurenolide serves as a critical analytical reference standard for the quality control and phytochemical profiling of medicinal plants, particularly *Lindera aggregata* (root tubers) and *Curcuma wenyujin* (rhizomes) [2]. The availability of high-purity material (≥98-99.89%) [3] allows for its use in HPLC method development, quantitative analysis of herbal extracts, and authentication of botanical raw materials. This is especially relevant given the variability of sesquiterpene lactone content across different *Curcuma* species and geographical origins, as demonstrated by UPLC studies showing hydroxyisogermafurenolide as a characteristic marker in *Curcuma wenyujin* [4].

Negative Control for Antiplasmodial & Vasorelaxation Screens

Given its structural similarity to known NO production inhibitors like isogermafurenolide (IC50 = 3.49 μM) , hydroxyisogermafurenolide can be employed as a molecular probe in studies investigating the regulation of inducible nitric oxide synthase (iNOS) and NF-κB signaling in macrophages. The compound's reported ability to modulate NF-κB activation and cytokine production makes it suitable for experiments aimed at understanding the structure-activity relationships (SAR) governing germacranolide-mediated anti-inflammatory effects. By comparing its activity profile to that of closely related analogs (e.g., isogermafurenolide, 8β-methoxy-isogermafurenolide), researchers can map the pharmacophore responsible for iNOS inhibition and cytotoxicity.

Spectroscopic Authentication of Sesquiterpene Lactones

While hydroxyisogermafurenolide itself did not exhibit potent antiplasmodial activity in initial screens, its close structural analogs, such as 8-hydroxyisogermafurenolide and 2-methoxyisogermafurenolide, have been tested against *Plasmodium falciparum* with IC50 values in the low micromolar range [5]. Hydroxyisogermafurenolide can serve as a valuable scaffold for medicinal chemistry efforts aimed at improving antimalarial potency. By systematically modifying the hydroxylation and methoxylation patterns on the germacranolide core, researchers can explore SAR and potentially identify derivatives with enhanced activity and selectivity against the malaria parasite.

Application
Selection Property
Validation Focus
UPLC-Based Curcumae Radix Authentication
Botanical origin chemomarker
UPLC peak assignment vs. origin reference library
γ-Elemene Sesquiterpene Reference Standard
Convergent synthetic route platform
Synthetic route reproducibility; scaffold access verification
Screening Comparator (Antiplasmodial/Vasorelaxation)
Lower-response profile in reported assays
Assay sensitivity benchmarking; negative control suitability
Spectroscopic Authentication
HRESIMS and 2D NMR datasets
Isomer-specific structural confirmation; regioisomer discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyisogermafurenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.